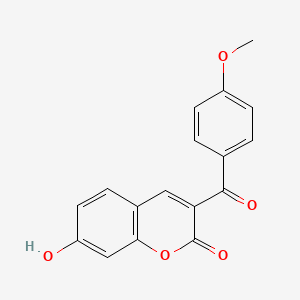

7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

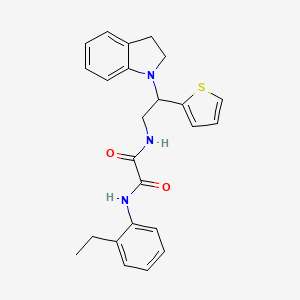

“7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one” is a compound with the molecular formula C16H12O4 . It is also known by other names such as Biochanin B, Formononetin, Formononetol, Isoflavone, 7-hydroxy-4’-methoxy-, 7-Hydroxy-4’-methoxyisoflavone, 7-Hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, and 7-hydroxy-3-(4-methoxyphenyl)-4-benzopyrone .

Synthesis Analysis

The synthesis of 7-hydroxy-4-substituted coumarins, which includes “7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one”, has been studied extensively . The Pechmann coumarin synthesis method is commonly used, where the influence of various Lewis acids on the reaction is considered . Optimal synthesis conditions for 7-hydroxy-4-substituted coumarins have been explored .

Molecular Structure Analysis

The molecular weight of “7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one” is 268.2641 . The IUPAC Standard InChI is InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-9,17H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one” include its molecular weight of 268.2641 and its molecular formula of C16H12O4 .

科学的研究の応用

Fluorescent Probes in Molecular Biology and Medicine

7-Hydroxy-2H-chromen-2-one derivatives have been studied for their potential as fluorescent probes, which could be utilized in molecular biology and medicine. These compounds, when synthesized with specific heteroaryl substitutions, demonstrate absorption and steady-state fluorescence characteristics useful in these fields (Deligeorgiev et al., 2008).

Photochromic Materials and Natural Product Synthesis

Chromene derivatives, including 7-hydroxy-2H-chromen-2-one, are integral in synthesizing naphthopyran and naphthopyrandione units. These compounds are key components in photochromic materials and biologically active natural products. Their synthesis often involves complex reactions, demonstrating their versatility and significance in material science and natural product chemistry (Rawat, Prutyanov & Wulff, 2006).

Antibacterial Activity

Recent studies have synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity. These compounds, including variations of 7-hydroxy-2H-chromen-2-one, show promise in combating bacterial infections due to their bacteriostatic and bactericidal properties (Behrami & Dobroshi, 2019).

Synthesis of Chromen-4-one Derivatives

Chromen-4-one derivatives, related to 7-hydroxy-2H-chromen-2-one, are synthesized through a regioselective process involving alkynes and benzoyl chlorides. This synthesis method has implications for producing various biologically active molecules and pharmaceutical agents (Bam & Chalifoux, 2018).

Antifungal Agents

The synthesis of oxadiazole derivatives containing 7-methoxy-2H-chromen-2-one has shown potential antifungal activities. These compounds offer insights into developing new treatments for fungal infections (Mahesh, Sanjeeva, Manjunath & Venkata, 2022).

Potential in Neurological Applications

Some derivatives of 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, related to 7-hydroxy-2H-chromen-2-one, have been found to possess central and peripheral nervous system stimulating properties, with potential neuroleptic and tranquilizing activities. This suggests their possible application in neurology and psychiatry (Garazd, Panteleimonova, Garazd & Khilya, 2002).

将来の方向性

The future directions for “7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one” could involve further exploration of its synthesis conditions and potential biological activities . The development of new synthetic routes to coumarin derivatives, including “7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one”, is an active area of research .

特性

IUPAC Name |

7-hydroxy-3-(4-methoxybenzoyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-21-13-6-3-10(4-7-13)16(19)14-8-11-2-5-12(18)9-15(11)22-17(14)20/h2-9,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAUILUXKAAGKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

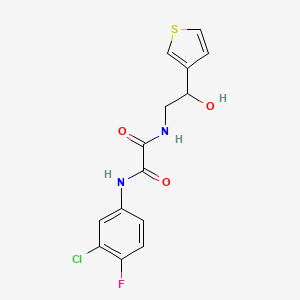

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2512255.png)

![2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide](/img/structure/B2512258.png)

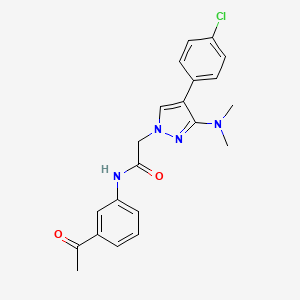

![4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2512270.png)

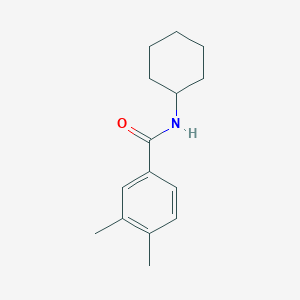

![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)

![Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2512276.png)

![1-(4-methoxyphenyl)-5-oxidanylidene-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B2512277.png)